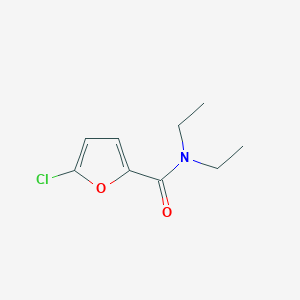
(5-Chlorofuran-2-yl)-(4-methylpiperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Chlorofuran-2-yl)-(4-methylpiperidin-1-yl)methanone, also known as 4-MeO-PCP, is a dissociative drug that belongs to the class of arylcyclohexylamines. It was first synthesized in the 1970s and has gained popularity in recent years due to its potent psychoactive effects.
科学研究应用
(5-Chlorofuran-2-yl)-(4-methylpiperidin-1-yl)methanone has been used in scientific research to study its effects on the central nervous system. It has been shown to have potent dissociative effects, similar to other arylcyclohexylamines such as ketamine and PCP. Studies have also investigated its potential as a treatment for depression, anxiety, and other mental health disorders.
作用机制
The exact mechanism of action of (5-Chlorofuran-2-yl)-(4-methylpiperidin-1-yl)methanone is not fully understood, but it is believed to act as an NMDA receptor antagonist. This means that it blocks the activity of the NMDA receptor, which plays a key role in learning, memory, and perception. By blocking this receptor, (5-Chlorofuran-2-yl)-(4-methylpiperidin-1-yl)methanone produces dissociative effects and alters perception.
Biochemical and Physiological Effects
(5-Chlorofuran-2-yl)-(4-methylpiperidin-1-yl)methanone has been shown to produce a range of biochemical and physiological effects. It can cause sedation, anesthesia, and dissociation, as well as impair cognitive and motor function. It has also been shown to have analgesic effects, which may make it useful as a pain management drug.
实验室实验的优点和局限性
One advantage of using (5-Chlorofuran-2-yl)-(4-methylpiperidin-1-yl)methanone in lab experiments is its potency and selectivity for the NMDA receptor. This makes it a useful tool for studying the role of the NMDA receptor in various physiological and pathological conditions. However, its potent psychoactive effects also make it difficult to use in some experiments, and caution should be taken when handling and administering the drug.
未来方向
There are several future directions for research on (5-Chlorofuran-2-yl)-(4-methylpiperidin-1-yl)methanone. One area of interest is its potential as a treatment for mental health disorders such as depression and anxiety. Other potential applications include its use as a pain management drug and its role in studying the NMDA receptor in various physiological and pathological conditions. However, further research is needed to fully understand its effects and potential applications.
合成方法
The synthesis of (5-Chlorofuran-2-yl)-(4-methylpiperidin-1-yl)methanone involves the reaction of 1-(4-methylphenyl)piperazine with 1-(5-chlorofuran-2-yl)propan-2-one in the presence of a reducing agent such as sodium borohydride. The resulting product is purified using chromatography techniques to obtain pure (5-Chlorofuran-2-yl)-(4-methylpiperidin-1-yl)methanone.
属性
IUPAC Name |
(5-chlorofuran-2-yl)-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-8-4-6-13(7-5-8)11(14)9-2-3-10(12)15-9/h2-3,8H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBCFVBWEZOMGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(O2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(6-methylpyridin-3-yl)methyl]furan-3-carboxamide](/img/structure/B7510223.png)

![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-pyridin-3-ylmethanone](/img/structure/B7510240.png)
![1-[4-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7510242.png)
![1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7510243.png)

![2,2-dimethyl-N-[4-(triazol-2-yl)phenyl]propanamide](/img/structure/B7510255.png)
![N-[4-methyl-3-[(3-methylphenyl)sulfamoyl]phenyl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide](/img/structure/B7510264.png)


![3-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl)-1H-pyridin-2-one](/img/structure/B7510294.png)
![1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-3-pyridin-3-ylpropan-1-one](/img/structure/B7510302.png)